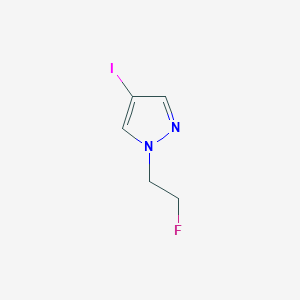

1-(2-fluoroethyl)-4-iodo-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluoroethyl)-4-iodopyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FIN2/c6-1-2-9-4-5(7)3-8-9/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGJEDPZOJQFPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCF)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Direct Synthetic Routes to 1-(2-Fluoroethyl)-4-iodo-1H-Pyrazole

Direct synthetic routes that accomplish the formation of the pyrazole (B372694) ring with the iodo and fluoroethyl substituents already in place, or introduce both groups simultaneously onto a pre-formed pyrazole ring, are conceptually appealing but synthetically challenging. Such approaches would likely rely on complex multi-component reactions (MCRs) where precursors containing the necessary fragments are combined in a single pot. mdpi.comrsc.org

A hypothetical direct functionalization would necessitate overcoming the significant challenge of regioselectivity. The pyrazole ring has multiple positions available for substitution, and controlling the introduction of an iodine atom specifically at the C4-position while simultaneously directing the fluoroethyl group to the N1-position is a complex task. Electrophilic substitution on the pyrazole ring preferentially occurs at the C4 position, which simplifies the iodination step. researchgate.netrrbdavc.org However, N-alkylation can result in a mixture of N1 and N2 isomers, a common challenge in pyrazole chemistry. researchgate.net

In the absence of established direct routes, discussion of optimization is speculative. However, for any potential multi-component or one-pot reaction, key parameters for optimization would include the choice of catalyst, solvent, temperature, and the stoichiometry of the reactants. researchgate.net The goal would be to identify conditions that maximize the yield of the desired 1,4-disubstituted product while minimizing the formation of isomers and other byproducts.

Precursor-Based Synthetic Pathways

The most practical and documented approaches to synthesizing this compound involve a stepwise sequence starting from either 4-iodopyrazole (B32481) or 1-(2-fluoroethyl)-1H-pyrazole. This allows for controlled, regioselective introduction of each functional group.

Plausible Synthetic Pathways:

Iodination followed by Fluoroethylation:

1H-Pyrazole → 4-iodo-1H-pyrazole → this compound

Fluoroethylation followed by Iodination:

1H-Pyrazole → 1-(2-fluoroethyl)-1H-pyrazole → this compound

The formation of the 4-iodopyrazole precursor is a critical step. The pyrazole ring is susceptible to electrophilic substitution, with the C4 position being the most reactive. rrbdavc.orgresearchgate.net This high regioselectivity allows for the efficient synthesis of 4-halopyrazoles. researchgate.net Several methods have been developed for the iodination of pyrazoles.

A common and effective method involves the use of molecular iodine (I₂) with an oxidizing agent. For example, ceric ammonium (B1175870) nitrate (B79036) (CAN) can be used to facilitate the iodination of 1-aryl-3-CF₃-1H-pyrazoles, affording the 4-iodo derivatives in a highly regioselective manner. nih.gov Another approach utilizes N-Iodosuccinimide (NIS) as the iodinating agent, which provides a metal-free protocol for generating 4-halogenated pyrazoles. beilstein-archives.org Green chemistry principles can be applied by using a system of iodine and hydrogen peroxide in water. researchgate.net

Table 1: Selected Methods for the Synthesis of 4-Iodopyrazole Derivatives

| Iodinating Agent | Co-reagent/Catalyst | Solvent | Typical Conditions | Notes | Reference |

|---|---|---|---|---|---|

| I₂ | Ceric Ammonium Nitrate (CAN) | Acetonitrile (MeCN) | Reflux | Effective for N-substituted pyrazoles, providing high regioselectivity for the C4 position. | nih.gov |

| N-Iodosuccinimide (NIS) | None | DMSO | Room Temperature | A mild, metal-free method applicable to a broad scope of substrates. | beilstein-archives.org |

| I₂ | Hydrogen Peroxide (H₂O₂) | Water | - | An environmentally friendly ("green") procedure for the 4-iodination of pyrazoles. | researchgate.net |

| Potassium Iodate (KIO₃) | (PhSe)₂ (catalyst) | - | Acidic Conditions | Allows for the selective iodination of in situ generated pyrazoles. | nih.gov |

The introduction of the 2-fluoroethyl group onto the pyrazole nitrogen is typically achieved via N-alkylation. This reaction involves treating a pyrazole with a suitable fluoroethylating agent, such as 1-bromo-2-fluoroethane (B107303) or 1-iodo-2-fluoroethane, usually in the presence of a base.

A significant consideration in the N-alkylation of unsymmetrically substituted pyrazoles (like 4-iodopyrazole) is the potential for forming two regioisomers (N1 and N2 alkylation). The ratio of these isomers is influenced by factors such as steric hindrance from substituents on the pyrazole ring, the nature of the alkylating agent, the base, and the solvent used. researchgate.net For 4-iodopyrazole, the substituent at the C4 position is not typically large enough to completely prevent the formation of the N2 isomer, although the N1 isomer is often the major product.

Commonly used bases for deprotonating the pyrazole N-H include potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium tert-butoxide. The reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. researchgate.net

Table 2: General Conditions for N-Alkylation of Pyrazoles

| Alkylating Agent | Base | Solvent | Typical Conditions | Notes | Reference |

|---|---|---|---|---|---|

| 1-Bromo-2-fluoroethane | K₂CO₃ | DMF or Acetonitrile | Heated | A standard and widely used method for N-alkylation. | researchgate.net |

| 1-Iodo-2-fluoroethane | NaH | THF or DMF | 0 °C to Room Temp | Sodium hydride is a strong, non-nucleophilic base suitable for complete deprotonation. | researchgate.net |

| 2-Fluoroethyl tosylate | Potassium tert-butoxide | Diethyl Ether | Room Temperature | Phase-transfer catalysis can also be employed to facilitate the reaction. | researchgate.net |

Advanced Synthetic Techniques

Modern synthetic chemistry offers several advanced techniques that could potentially be applied to streamline the synthesis of this compound, improve yields, and enhance regioselectivity.

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields and regioselectivity for the synthesis of pyrazole derivatives. researchgate.net This technique could be applied to both the iodination and N-alkylation steps.

Electrochemical Synthesis : Electrochemical methods offer a green and efficient alternative for halogenation. The electrochemical iodination of pyrazoles has been demonstrated, providing a reagent-free approach to forming the C-I bond. researchgate.net

Enzymatic Synthesis : Biocatalysis represents a frontier in selective synthesis. Engineered enzymes have been developed for the catalyst-controlled, highly regioselective N-alkylation of pyrazoles using simple haloalkanes. nih.govnih.gov Such a method could be employed to exclusively form the desired N1-fluoroethylated product, avoiding the formation of the N2 isomer. nih.govnih.gov

Metal-Catalyzed Cross-Coupling Reactions for Pyrazole Derivatization

The iodine atom at the C-4 position of the pyrazole ring in this compound is a key functional group that enables a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, allowing for the extensive derivatization of the pyrazole scaffold.

One of the most prominent examples is the Sonogashira cross-coupling reaction , which couples terminal alkynes with aryl or vinyl halides. This reaction is typically catalyzed by a palladium complex, with a copper(I) co-catalyst, in the presence of an amine base. For iodopyrazoles like the title compound, the Sonogashira reaction provides an efficient route to synthesize 4-alkynylpyrazole derivatives. For instance, 1,3-disubstituted-5-chloro-4-iodopyrazoles have been successfully coupled with phenylacetylene (B144264) using a PdCl2(PPh3)2/CuI catalyst system in DMF with an amine base, yielding the corresponding 4-(phenylethynyl)pyrazoles in good yields. nih.govresearchgate.net This demonstrates the reactivity of the 4-iodo position and provides a model for the derivatization of this compound.

Beyond the Sonogashira reaction, other palladium-catalyzed cross-couplings are also applicable. These include:

Suzuki-Miyaura Coupling: Reacting the iodopyrazole with boronic acids or esters to form 4-aryl or 4-vinyl pyrazoles.

Heck Coupling: Coupling with alkenes to introduce vinyl substituents at the 4-position.

Stille Coupling: Using organostannanes to form C-C bonds.

The reactivity of the C-I bond is generally higher than C-Br or C-Cl bonds, allowing for selective reactions under milder conditions. nih.gov The choice of catalyst, ligands, base, and solvent is crucial for optimizing these transformations.

| Iodopyrazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 1,3-Disubstituted-5-chloro-4-iodopyrazoles | Phenylacetylene | PdCl2(PPh3)2 / CuI | Et3N | DMF | Good | nih.govresearchgate.net |

| 1-Aryl-3-CF3-4-iodo-1H-pyrazoles | Phenylacetylene | Pd(PPh3)4 / CuI | Et3N | THF | High | nih.gov |

| Substituted 1-(1-ethoxyethyl)-3-iodo-1H-pyrazoles | Phenylacetylene | Pd(PPh3)2Cl2 / CuI | Et3N | THF | Variable | nih.gov |

Stereoselective Synthesis of Analogues

While this compound itself is an achiral molecule, the synthesis of its analogues can involve the creation of stereocenters, necessitating stereoselective methods. Stereoselectivity can be introduced in substituents attached to the pyrazole ring or on the N-alkyl side chain.

One major strategy involves the asymmetric synthesis of pyrazolone (B3327878) derivatives, which can serve as precursors to more complex pyrazole structures. For example, the stereoselective Michael addition of 4-substituted pyrazolin-5-ones to β-nitroalkenes, catalyzed by bifunctional aminothiourea catalysts, can generate pyrazolone derivatives with adjacent quaternary and tertiary stereocenters in high yields and with moderate to good enantioselectivities. mdpi.com

Another approach focuses on controlling the geometry of double bonds attached to the pyrazole. The regio- and stereoselective synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles has been achieved through the Michael addition of pyrazoles to conjugated carbonyl alkynes. The stereochemical outcome can be switched by the presence or absence of a silver carbonate (Ag2CO3) catalyst, which is believed to act as a coordination guide. nih.gov Such methodologies could be adapted to create analogues of this compound with stereochemically defined substituents.

| Reaction Type | Substrates | Catalyst/Reagent | Key Outcome | Reference |

|---|---|---|---|---|

| Michael Addition | Pyrazolin-5-ones + β-nitroalkenes | Bifunctional aminothiourea catalyst | Creation of vicinal quaternary and tertiary stereocenters | mdpi.com |

| Aza-Michael Addition | Pyrazoles + Conjugated carbonyl alkynes | Ag2CO3 (for Z-isomer) | Switchable synthesis of (E)- and (Z)-N-vinylated pyrazoles | nih.gov |

Radiosynthesis of Fluorine-18 Labeled Analogues for Positron Emission Tomography (PET) Precursor Development

The structure of this compound makes it an excellent scaffold for the development of radiotracers for PET imaging. nih.gov PET is a powerful molecular imaging technique that relies on compounds labeled with positron-emitting radionuclides, with Fluorine-18 ([¹⁸F]) being the most widely used due to its ideal half-life (109.8 min) and low positron energy. nih.govnih.gov

Two primary strategies can be envisioned for developing [¹⁸F]-labeled analogues based on this scaffold:

[¹⁸F]Fluoroethylation: The most direct approach involves preparing a precursor where the fluoroethyl group is replaced by a suitable leaving group, such as a tosylate or mesylate. The radiosynthesis would then proceed via a late-stage nucleophilic substitution reaction. A precursor like 1-(2-tosyloxyethyl)-4-iodo-1H-pyrazole would be reacted with [¹⁸F]fluoride, typically activated with a phase-transfer catalyst like Kryptofix 222 (K2.2.2) and a base, to yield the desired [¹⁸F]-labeled tracer. This is a robust and widely used method for introducing the [¹⁸F]fluoroethyl group onto molecules. meduniwien.ac.at

Radioiodination: While less common for PET than [¹⁸F]-labeling, the iodine atom at the C-4 position can be replaced with a radioactive iodine isotope. For example, Iodine-124 is a positron emitter and could be used for PET imaging. The synthesis would involve a precursor with a reactive group at the 4-position, such as a stannyl (B1234572) (for electrophilic substitution) or boronic acid (for copper-mediated radioiodination) derivative, which can then be reacted with a source of radioactive iodine. Additionally, other iodine isotopes like Iodine-123 can be used for Single Photon Emission Computed Tomography (SPECT) imaging.

The pyrazole core itself is a common feature in many successful PET radiotracers, highlighting the utility of this class of compounds in neuroimaging and oncology. nih.govnih.gov

| Strategy | Radionuclide | Typical Precursor | Labeling Reaction | Imaging Modality |

|---|---|---|---|---|

| Fluoroethylation | Fluorine-18 (18F) | 1-(2-Tosyloxyethyl)-4-iodo-1H-pyrazole | Nucleophilic substitution with [18F]F- | PET |

| Radioiodination | Iodine-124 (124I) | 1-(2-Fluoroethyl)-4-(tributylstannyl)-1H-pyrazole | Electrophilic substitution with [124I]NaI / oxidant | PET |

| Radioiodination | Iodine-123 (123I) | 1-(2-Fluoroethyl)-4-(tributylstannyl)-1H-pyrazole | Electrophilic substitution with [123I]NaI / oxidant | SPECT |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound and its derivatives to create more sustainable and environmentally benign methodologies.

Key green chemistry strategies applicable to pyrazole synthesis include:

Use of Aqueous Media: Replacing traditional volatile organic solvents with water is a primary goal of green chemistry. The synthesis of various pyrazole derivatives has been successfully demonstrated in aqueous media, often facilitated by catalysts like Amberlyst-70 or under catalyst-free conditions. researchgate.netmdpi.comthieme-connect.com This approach simplifies workup procedures and reduces environmental impact.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times, reduced energy consumption, and often higher product yields compared to conventional heating. dergipark.org.trnih.govnih.gov One-pot, multicomponent reactions to build the pyrazole core are particularly well-suited for microwave-assisted synthesis. nih.gov

Use of Sustainable and Recyclable Catalysts: Employing heterogeneous or recyclable catalysts minimizes waste and cost. Nano-catalysts, such as nano-ZnO or SnO–CeO2 nanocomposites, have been used for pyrazole synthesis and can be easily recovered and reused for multiple cycles without significant loss of activity. mdpi.comspringerprofessional.de

Solvent-Free Conditions: Conducting reactions under solvent-free conditions, for example by using grinding techniques or a minimal amount of a recyclable medium like an ionic salt, represents a highly green approach by eliminating solvent waste entirely. nih.govtandfonline.com

| Synthetic Step | Conventional Method | Potential Green Alternative | Green Advantage |

|---|---|---|---|

| Pyrazole Ring Formation | Condensation in organic solvents (e.g., ethanol, toluene) | One-pot reaction in water or under solvent-free conditions | Eliminates hazardous solvents, simplifies workup researchgate.nettandfonline.com |

| Heating | Conventional reflux (oil bath) | Microwave irradiation | Reduced reaction time, energy efficiency, improved yields nih.gov |

| Catalysis | Homogeneous catalysts (e.g., mineral acids) | Recyclable heterogeneous catalysts (e.g., Amberlyst-70, nano-ZnO) | Catalyst reusability, reduced waste, easier purification researchgate.netmdpi.com |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 1-(2-fluoroethyl)-4-iodo-1H-pyrazole, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with multi-dimensional techniques, would be employed for a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyrazole (B372694) ring and the 2-fluoroethyl substituent. Based on data from 4-iodo-1H-pyrazole, the protons on the pyrazole ring (H-3 and H-5) are anticipated to appear as singlets in the aromatic region. mdpi.com The introduction of the 2-fluoroethyl group at the N-1 position will influence the chemical shifts of these ring protons.

The protons of the ethyl group will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The methylene (B1212753) group adjacent to the nitrogen (N-CH₂) is expected to appear as a triplet of triplets, while the methylene group adjacent to the fluorine (CH₂-F) will also present as a triplet of triplets.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-3 | ~7.6 | s | - |

| H-5 | ~7.5 | s | - |

| N-CH₂ | ~4.4 | tt | ³JHH ≈ 5 Hz, ³JHF ≈ 25 Hz |

Note: Predicted values are based on analogous structures and standard NMR principles.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound is expected to produce a distinct signal. The iodine atom at the C-4 position will cause a significant upfield shift for this carbon due to the heavy atom effect. The carbons of the 2-fluoroethyl group will show characteristic shifts, with the carbon directly attached to the fluorine atom exhibiting a large chemical shift and a strong one-bond carbon-fluorine coupling (¹JCF).

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (JCF, Hz) |

|---|---|---|

| C-3 | ~140 | - |

| C-4 | ~65 | - |

| C-5 | ~130 | - |

| N-CH₂ | ~50 | ²JCF ≈ 20 Hz |

Note: Predicted values are based on analogous structures and standard NMR principles.

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. In the case of this compound, a single signal is expected in the ¹⁹F NMR spectrum. This signal will be split into a triplet by the two adjacent protons of the methylene group (CH₂), providing clear evidence for the -CH₂F moiety. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom.

COSY: Would confirm the H-H coupling between the two methylene groups of the fluoroethyl chain.

HSQC: Would correlate each proton signal with its directly attached carbon atom.

HMBC: Would establish long-range correlations between protons and carbons, for instance, showing correlations from the N-CH₂ protons to the C-5 and C-3 carbons of the pyrazole ring, confirming the point of attachment of the substituent.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, the molecular weight is 240.02 g/mol . cymitquimica.com The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 240.

Key fragmentation pathways would likely involve the loss of the iodine atom and cleavage of the fluoroethyl side chain. The presence of iodine would be indicated by its characteristic isotopic pattern, although ¹²⁷I is the only stable isotope.

Predicted Key Fragments in the Mass Spectrum

| m/z | Identity |

|---|---|

| 240 | [M]⁺ |

| 193 | [M - CH₂F]⁺ |

| 113 | [M - I]⁺ |

Note: Predicted values are based on the molecular structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound would display characteristic absorption bands. Based on data for 4-iodo-1H-pyrazole, vibrations associated with the pyrazole ring are expected. mdpi.com Additionally, characteristic bands for the C-H and C-F bonds of the fluoroethyl group will be present. A sharp feature around 3110 cm⁻¹ has been observed for the pyrazole ring in 4-iodo-1H-pyrazole. mdpi.com

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

|---|---|

| ~3110 | C-H stretching (pyrazole ring) |

| ~2900-3000 | C-H stretching (CH₂) |

| ~1500-1600 | C=C and C=N stretching (pyrazole ring) |

| ~1050-1150 | C-F stretching |

Note: Predicted values are based on analogous structures and standard IR correlation tables.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C-I bond, which often gives a strong Raman signal.

Analysis of Functional Group Vibrations

A comprehensive analysis of the functional group vibrations for This compound would require experimental techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy. The resulting spectra would provide valuable information on the characteristic vibrational modes of the molecule. Key vibrations would include the C-H stretching of the pyrazole ring and the ethyl group, the C-N and N-N stretching of the pyrazole ring, the C-I stretching, and the C-F stretching of the fluoroethyl substituent. The positions and intensities of these bands would offer insights into the molecular structure and bonding.

Comparison of Experimental and Theoretical Spectroscopic Data

A robust characterization would involve a comparison of experimentally obtained spectroscopic data with theoretical calculations, typically performed using density functional theory (DFT) methods. By modeling the vibrational frequencies of This compound , researchers could assign the experimental bands to specific vibrational modes. Discrepancies and correlations between the experimental and theoretical data would provide a deeper understanding of the molecular structure and the influence of the substituents on the pyrazole core.

X-ray Crystallography and Solid-State Analysis

The definitive three-dimensional structure of This compound in the solid state would be determined through single-crystal X-ray diffraction.

Determination of Molecular Conformation and Crystal Packing

X-ray crystallography would elucidate the precise bond lengths, bond angles, and torsion angles of the molecule. This would reveal the conformation of the 2-fluoroethyl group relative to the pyrazole ring. Furthermore, the analysis would describe how the individual molecules arrange themselves in the crystal lattice, known as the crystal packing.

Supramolecular Motifs and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal structure would also reveal any non-covalent interactions that govern the supramolecular assembly. While This compound lacks the N-H bond necessary for the strong hydrogen bonding seen in its parent, 4-iodo-1H-pyrazole , other weaker interactions such as C-H···N or C-H···F hydrogen bonds, and halogen bonding involving the iodine atom, could play a significant role in the crystal packing.

Chiroptical Spectroscopy for Enantiomeric Characterization (if chiral analogues are synthesized)

This section would be relevant if chiral analogues of This compound were to be synthesized. As the parent molecule is achiral, this analysis is not applicable unless a chiral center is introduced into the structure. If chiral derivatives were prepared, techniques such as circular dichroism (CD) spectroscopy would be employed to characterize their enantiomeric purity and absolute configuration.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and properties of molecules like 1-(2-fluoroethyl)-4-iodo-1H-pyrazole. eurasianjournals.com These methods provide fundamental insights into the molecule's behavior at an atomic level.

An analysis of the electronic structure of this compound would involve mapping the electron density distribution to identify regions that are electron-rich or electron-deficient. This is crucial for understanding the molecule's electrostatic potential and how it interacts with other molecules.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. For pyrazole (B372694) derivatives, the distribution of these orbitals is typically across the pyrazole ring and its substituents. In the case of this compound, the iodine atom at the C4 position and the fluoroethyl group at the N1 position would be expected to significantly influence the shape and energy of these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative) This table is for illustrative purposes, as specific data for this compound is not available.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Primarily located on the pyrazole ring and the iodine atom, indicating these are the primary sites for electrophilic attack. |

| LUMO | -1.2 | Distributed over the pyrazole ring and the C-I bond, suggesting a potential site for nucleophilic attack. |

DFT calculations can accurately predict various spectroscopic properties, which is invaluable for confirming the structure of newly synthesized compounds.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are performed by calculating the magnetic shielding tensors. These predicted shifts, when compared to experimental data, can help in the precise assignment of signals to specific atoms within the molecule. For instance, the presence of the electron-withdrawing fluorine and iodine atoms would be predicted to cause downfield shifts for nearby protons and carbons.

IR Frequencies: The vibrational frequencies in an infrared (IR) spectrum correspond to the different modes of molecular vibration. DFT calculations can predict these frequencies, which helps in the assignment of experimental IR bands to specific functional groups and bond vibrations, such as C-H, C-N, C-I, and C-F stretching and bending modes.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative) This table is for illustrative purposes, as specific data for this compound is not available.

| Spectroscopic Data | Predicted Value | Corresponding Functional Group/Atom |

|---|---|---|

| 1H NMR Chemical Shift (ppm) | 7.8 | Proton at C3 of the pyrazole ring |

| 1H NMR Chemical Shift (ppm) | 7.5 | Proton at C5 of the pyrazole ring |

| 13C NMR Chemical Shift (ppm) | 65.0 | Carbon at C4 (bonded to iodine) |

| IR Frequency (cm-1) | ~1100 | C-F stretch |

DFT calculations provide several descriptors that help in evaluating the reactivity and stability of a molecule. Global reactivity descriptors such as electronegativity, chemical hardness, and softness can be derived from the HOMO and LUMO energies. These parameters provide a quantitative measure of the molecule's reactivity. Furthermore, local reactivity can be assessed through Fukui functions or the molecule's electrostatic potential map, which can identify the most likely sites for electrophilic or nucleophilic attack. The presence of the iodine atom makes the C4 position a potential site for various cross-coupling reactions, a common functionalization pathway for halogenated pyrazoles.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov This approach provides a dynamic picture of the molecule's behavior, which is complementary to the static information obtained from quantum chemical calculations.

The 2-fluoroethyl substituent at the N1 position introduces a degree of conformational flexibility to the molecule. MD simulations can be used to explore the potential energy surface of this compound to identify its most stable conformations (rotamers) and the energy barriers between them. This analysis is crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred three-dimensional shape. The simulation would track the torsion angles of the fluoroethyl chain to map out the conformational landscape.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are an excellent tool for studying these solvent effects. By simulating this compound in a box of explicit solvent molecules (e.g., water, methanol), one can observe how the solvent molecules arrange themselves around the solute and how this affects its conformation and dynamics. For example, polar solvents would be expected to form hydrogen bonds with the nitrogen atoms of the pyrazole ring and the fluorine atom of the substituent, which could stabilize certain conformations over others. These simulations can also provide insights into the solubility of the compound.

Structure-Reactivity Relationship (SAR) Studies through Computational Modeling

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and materials science for designing molecules with desired properties. Computational modeling provides a powerful platform for elucidating the SAR of pyrazole derivatives. While specific SAR studies for this compound are not extensively documented, the principles can be inferred from computational analyses of related pyrazole compounds.

Quantitative Structure-Activity Relationship (QSAR) models are often developed for series of compounds to correlate their chemical structures with biological activities. For pyrazole derivatives, 3D-QSAR models have been successfully employed to understand the structural requirements for their inhibitory activities against various enzymes, such as cyclooxygenase-2 (COX-2). nih.gov These models typically involve developing a pharmacophore, which is a three-dimensional arrangement of essential features that a molecule must possess to be active. For a hypothetical series including this compound, a pharmacophore model could be generated based on features like hydrogen bond acceptors, hydrophobic groups, and aromatic rings. nih.gov

Computational methods like Density Functional Theory (DFT) can be used to calculate various molecular descriptors that are critical for SAR studies. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). researchgate.netresearchgate.net These parameters help in understanding the molecule's reactivity, stability, and sites prone to electrophilic or nucleophilic attack. researchgate.net

Table 1: Representative Computational Descriptors for SAR Analysis of Pyrazole Derivatives

| Descriptor | Significance | Potential Influence of Substituents in this compound |

| HOMO Energy | Relates to the electron-donating ability of a molecule. | The electron-withdrawing nature of the fluoroethyl group may lower the HOMO energy, affecting its electron-donating capacity. |

| LUMO Energy | Relates to the electron-accepting ability of a molecule. | The iodine atom could influence the LUMO energy, impacting its ability to accept electrons in reactions. |

| HOMO-LUMO Gap | Indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity. | The combination of the fluoroethyl and iodo substituents will modulate the HOMO-LUMO gap, thereby tuning its reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. | The MEP would likely show negative potential around the pyrazole nitrogen atoms and the fluorine atom, and a region of positive potential (a sigma-hole) on the iodine atom, indicating its potential for halogen bonding. |

Mechanistic Pathway Elucidation for Synthetic Transformations

Computational chemistry, particularly DFT, is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and determine the most favorable mechanism.

The synthesis of 4-iodopyrazoles can be achieved through various methods, including the electrophilic iodination of the pyrazole ring. researchgate.net Computational studies can provide a detailed understanding of the regioselectivity of such reactions. For the synthesis of this compound, a plausible route would involve the N-alkylation of 4-iodopyrazole (B32481) with a suitable 2-fluoroethylating agent.

DFT calculations can be employed to model the transition states of the N-alkylation step. This would involve calculating the activation energies for the alkylation at both the N1 and N2 positions of the 4-iodopyrazole ring. Such calculations can help in predicting and explaining the observed regioselectivity of the reaction.

Furthermore, computational studies can shed light on the mechanism of the iodination of the pyrazole ring itself. The reaction of pyrazole with an iodinating agent, such as iodine in the presence of an oxidizing agent, can be modeled to understand the nature of the intermediates and transition states involved in the electrophilic substitution at the C4 position.

Ligand-Target Interaction Modeling (Molecular Docking and Dynamics)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand to a biological target, such as a protein or a nucleic acid. These methods are instrumental in drug discovery and design. For this compound, these techniques can be used to explore its potential as an inhibitor of various enzymes or a ligand for different receptors.

Molecular Docking:

Molecular docking simulations would involve placing the 3D structure of this compound into the binding site of a target protein and predicting its binding orientation and affinity. The docking score, typically expressed in terms of binding energy, provides an estimate of the strength of the interaction.

Studies on other pyrazole derivatives have shown that they can act as inhibitors for a variety of protein targets, including kinases, carbonic anhydrases, and tubulin. elsevierpure.comnih.govmdpi.com In a hypothetical docking study of this compound against a kinase, for example, the pyrazole core could form key hydrogen bonds with the hinge region of the kinase domain, a common binding motif for kinase inhibitors. The 2-fluoroethyl group would likely occupy a hydrophobic pocket, while the iodine atom at the C4 position could form a halogen bond with a backbone carbonyl oxygen or another halogen bond acceptor in the binding site. Halogen bonding has been increasingly recognized as a significant interaction in ligand-protein binding.

Table 2: Potential Interactions of this compound in a Hypothetical Protein Binding Site

| Moiety of Ligand | Potential Interaction Type | Potential Interacting Residues in Target |

| Pyrazole Ring | Hydrogen Bonding | Amino acid residues in the hinge region (e.g., Asp, Glu, backbone amides) |

| Pyrazole Ring | π-π Stacking | Aromatic residues (e.g., Phe, Tyr, Trp) |

| 2-Fluoroethyl Group | Hydrophobic Interactions | Aliphatic or aromatic residues (e.g., Leu, Val, Ile, Phe) |

| Iodine Atom | Halogen Bonding | Electron-rich atoms (e.g., backbone carbonyl oxygen, side-chain oxygen or nitrogen) |

Molecular Dynamics (MD) Simulations:

Following molecular docking, MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the binding event by considering the flexibility of both the ligand and the protein. These simulations can be used to assess the stability of the docked pose, identify key interactions that are maintained throughout the simulation, and calculate the binding free energy with higher accuracy.

For the this compound-protein complex, an MD simulation could reveal the conformational changes that occur upon ligand binding and provide insights into the role of water molecules in mediating the interactions. The stability of the halogen bond formed by the iodine atom could also be evaluated over the course of the simulation. nih.gov

Applications in Chemical Synthesis and Materials Science

Role as a Building Block in Complex Organic Synthesis

The presence of an iodine atom on the pyrazole (B372694) ring makes 1-(2-fluoroethyl)-4-iodo-1H-pyrazole an excellent substrate for various cross-coupling reactions, facilitating the introduction of diverse functional groups and the construction of intricate molecular architectures.

While direct derivatization of this compound into carboxylic acid, sulfonamide, and carbaldehyde analogues is not extensively documented in dedicated studies, the reactivity of the 4-iodo-pyrazole scaffold is well-established, allowing for such transformations through established synthetic protocols. The C-I bond is amenable to conversion into a variety of functional groups, making it a versatile handle for molecular elaboration.

For instance, the conversion of a C-I bond to a carboxylic acid can be achieved through methods such as metal-halogen exchange followed by carboxylation with carbon dioxide. Similarly, the introduction of a sulfonamide group can be accomplished via palladium-catalyzed cross-coupling reactions with sulfonamides or their derivatives. The synthesis of pyrazole-4-carbaldehydes from 4-iodopyrazoles has been demonstrated through processes like the Sonogashira coupling followed by oxidative cleavage of the alkyne or via Grignard reagent formation and subsequent reaction with a formylating agent. arkat-usa.orgresearchgate.net For example, 1-(1-ethoxyethyl)-1H-pyrazole-4-carbaldehyde has been synthesized in good yield from the corresponding 4-iodopyrazole (B32481) by conversion to a Grignard reagent. arkat-usa.org

Furthermore, the 4-position of the pyrazole ring can be functionalized through thio- or selenocyanation, as demonstrated with other 4-unsubstituted pyrazoles, providing access to a broader range of derivatives. nih.govbeilstein-archives.org

Table 1: Potential Derivatizations of the 4-Iodo-pyrazole Scaffold

| Functional Group | Potential Synthetic Method |

| Carboxylic Acid | Metal-halogen exchange followed by carboxylation |

| Sulfonamide | Palladium-catalyzed cross-coupling |

| Carbaldehyde | Sonogashira coupling and oxidative cleavage; Grignard formation and formylation |

| Thio/selenocyano | Oxidative thio/selenocyanation |

This table is based on established reactivity of the 4-iodo-pyrazole core structure.

The pyrazole core is a common scaffold in molecules that exhibit stereoisomerism. While specific studies on the role of this compound in stereochemical control are not prevalent, the principles of asymmetric synthesis using pyrazole derivatives are known. nih.govresearchgate.net The pyrazole moiety can act as a coordinating group for a chiral catalyst or be part of a chiral ligand, influencing the stereochemical outcome of a reaction. The development of asymmetric syntheses of pyrazoles and pyrazolones often employs the reactivity of pyrazolin-5-one derivatives in the presence of organo- and metal-catalysts. nih.gov These methodologies can lead to the formation of highly functionalized pyrazole derivatives with controlled stereochemistry.

Utilization as Ligands in Catalysis

Pyrazole derivatives are recognized for their ability to act as ligands in transition metal-catalyzed reactions. researchgate.net The nitrogen atoms of the pyrazole ring can coordinate to metal centers, influencing the catalytic activity and selectivity of the resulting complex.

The application of pyrazole-based ligands is widespread in catalysis. researchgate.netresearch-nexus.net For example, pyrazole ligands have been shown to improve the efficiency of manganese-catalysts for transfer hydrogenation reactions. rsc.org Copper complexes with pyrazole-based ligands have demonstrated excellent catalytic activities for the oxidation of catechol to o-quinone. research-nexus.net The N-H functionality of protic pyrazoles can also play a crucial role in the catalytic cycle, participating in proton transfer steps. nih.gov

While specific catalytic applications of this compound as a ligand have not been detailed, its pyrazole core suggests its potential to coordinate with various transition metals, including palladium, copper, ruthenium, and iridium, thereby finding utility in a range of catalytic transformations. nih.govnih.gov The 4-iodo substituent could also be retained during ligand synthesis, allowing for post-coordination modification of the ligand structure.

Chiral pyrazole derivatives have been employed as ligands in asymmetric catalysis. researchgate.net The rigid structure of the pyrazole ring and the ability to introduce chiral substituents make them suitable scaffolds for designing chiral ligands. These ligands can induce enantioselectivity in a variety of reactions, including conjugate additions and hydrogenations. nih.govresearchgate.net Although research on the direct use of this compound in asymmetric catalysis is limited, its core structure is amenable to modifications that could lead to the development of novel chiral ligands.

Precursors for Novel Chemical Entities with Modifiable Functional Groups

The true synthetic utility of this compound lies in its role as a precursor for a diverse array of more complex molecules. The reactive C-I bond is the key to this versatility, enabling a multitude of cross-coupling reactions.

The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, has been successfully applied to 4-iodopyrazoles to synthesize 4-aryl pyrazoles. researchgate.netnih.govccspublishing.org.cn Similarly, the Sonogashira coupling allows for the introduction of alkyne moieties at the 4-position, leading to 4-alkynylpyrazoles. arkat-usa.orgresearchgate.netresearchgate.netnih.govresearchgate.netnih.gov The Heck reaction provides a means to introduce alkenyl groups. clockss.orgresearchgate.net Furthermore, copper-catalyzed coupling reactions have been utilized to form C-O bonds, for example, in the synthesis of 4-alkoxypyrazoles from 4-iodopyrazoles and alcohols. nih.gov

These cross-coupling reactions transform the simple this compound into a platform for generating a library of novel compounds with tailored electronic and steric properties, which is of significant interest in the development of new pharmaceuticals and functional materials.

Table 2: Cross-Coupling Reactions of 4-Iodo-pyrazoles

| Reaction Name | Coupling Partner | Bond Formed |

| Suzuki-Miyaura | Boronic acids/esters | C-C (aryl) |

| Sonogashira | Terminal alkynes | C-C (alkynyl) |

| Heck | Alkenes | C-C (alkenyl) |

| Copper-Catalyzed Coupling | Alcohols | C-O |

This table illustrates the potential of the 4-iodo-pyrazole scaffold based on established methodologies.

Exploration in Advanced Materials Science Applications

The combination of a halogenated pyrazole with a fluoroalkyl chain in this compound offers a tantalizing prospect for the development of novel materials with tailored properties. The pyrazole ring itself is a valuable heterocyclic scaffold known for its chemical and thermal stability, as well as its coordination properties. The iodo-substituent at the 4-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the incorporation of this pyrazole unit into larger molecular architectures. Furthermore, the 2-fluoroethyl group can influence the compound's solubility, electronic properties, and biological interactions.

There is a growing interest in the incorporation of pyrazole moieties into polymer backbones to create materials with enhanced thermal stability, flame retardancy, and metal-coordinating capabilities. While direct polymerization of this compound has not been reported, its structure lends itself to several polymerization strategies.

The iodo group on the pyrazole ring is particularly amenable to well-established cross-coupling reactions such as Suzuki, Stille, and Heck couplings. These reactions could be employed to synthesize conjugated polymers where the pyrazole unit is a key component of the polymer backbone. Such polymers are of interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the electronic properties of the pyrazole ring could be beneficial.

The fluoroethyl group could impart desirable properties to the resulting polymers, such as increased solubility in organic solvents, which is crucial for solution-based processing of thin films for electronic devices. Additionally, fluorine-containing polymers are known for their high thermal stability, chemical resistance, and low surface energy, making them attractive for the development of specialty coatings with hydrophobic and oleophobic properties.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Reaction | Co-monomer Type | Potential Polymer Properties |

| Suzuki Coupling | Aryl or vinyl boronic acids/esters | Conjugated, potentially emissive, thermally stable |

| Stille Coupling | Organotin compounds | Conjugated, processable from solution |

| Heck Coupling | Alkenes | Functionalized, potentially cross-linkable |

| Sonogashira Coupling | Terminal alkynes | Rigid-rod, conjugated, potentially conductive |

This table represents theoretical applications based on the known reactivity of iodo-substituted aromatic compounds and the general properties of pyrazole-containing polymers.

Pyrazole derivatives are increasingly being utilized as core structures in the design of fluorescent probes for the detection of various analytes and for bioimaging applications. The pyrazole ring system can act as a signaling unit and can be readily functionalized to tune its photophysical properties.

The 4-iodo-substituent on this compound provides a convenient attachment point for fluorophores or recognition moieties. Through cross-coupling reactions, various aromatic and heteroaromatic fluorophores could be appended to the pyrazole core to create novel fluorescent dyes. The electronic nature of the pyrazole ring, influenced by the fluoroethyl group, could modulate the emission properties of the attached fluorophore.

In the context of bioimaging, the fluoroethyl group may enhance the cell permeability and metabolic stability of probes derived from this compound. Fluorinated molecules often exhibit increased lipophilicity, which can facilitate their passage across cellular membranes.

Table 2: Potential Design of Fluorescent Probes from this compound

| Probe Component | Function | Potential Attachment Strategy |

| Fluorophore | Emits light upon excitation | Suzuki or Sonogashira coupling at the 4-position |

| Recognition Moiety | Binds to a specific analyte | Functionalization of the pyrazole or fluoroethyl group |

| Linker | Connects the pyrazole core to other components | Modification of the fluoroethyl group |

This table outlines a hypothetical design strategy for developing fluorescent probes based on the structure of this compound.

While the specific research detailing the integration of this compound into these advanced materials is currently limited, its chemical functionalities mark it as a promising building block for future investigations in materials science. Further research is warranted to synthesize and characterize polymers and probes derived from this compound to fully elucidate its potential.

Mechanistic and Pre Clinical Biological Research Focused on Chemical Interactions

Investigations of Molecular Interactions with Biological Targets (Focus on Binding Mechanisms)

The primary area of investigation for derivatives of 1-(2-fluoroethyl)-4-iodo-1H-pyrazole has been their interaction with glutamate (B1630785) receptors, which are pivotal in mediating excitatory neurotransmission.

NMDA Receptor GluN2B Subunit:

A series of novel pyrazole (B372694) derivatives, synthesized using this compound as a key intermediate, have been identified as potent inhibitors of the GluN2B subunit of the NMDA receptor. nih.govnih.gov The antagonist activity of these compounds was evaluated through binding and functional assays.

In competitive binding assays, an exemplified compound demonstrated high affinity for the GluN2B receptor, effectively displacing the radioligand [³H]-ifenprodil from its binding site on rat brain membrane preparations. nih.gov This indicates a direct interaction with the ifenprodil (B1662929) binding pocket on the GluN2B subunit. Furthermore, the functional antagonism of these derivatives was confirmed in calcium flux assays using HEK cells expressing human NR1/NR2B receptors. nih.govnih.gov The results from these assays underscore the potential of this class of pyrazole compounds to act as effective NMDA receptor modulators by directly competing for binding sites and inhibiting receptor function. nih.gov

| Assay Type | Target | Cell/Tissue Type | Parameter | Value | Reference |

|---|---|---|---|---|---|

| Competitive Binding Assay | GluN2B Receptor | Rat Whole Brain Membranes | IC₅₀ | 8.01 nM | nih.gov |

| Calcium Influx Assay | Human NR1/NR2B Receptors | HEK Cells | IC₅₀ | 0.37 µM | nih.gov |

Metabotropic Glutamate Receptor Subtype 5 (mGluR5):

Based on available scientific literature, there is no specific information detailing binding assays of this compound or its direct derivatives with the metabotropic glutamate receptor subtype 5.

There is currently no available information in the scientific literature regarding enzyme inhibition studies conducted specifically with this compound or its direct synthetic derivatives.

Radiopharmaceutical Development (Chemical Aspects)

The structural characteristics of pyrazoles, including the potential for incorporating fluorine-18, make them attractive scaffolds for the development of radiotracers for Positron Emission Tomography (PET). However, specific research detailing the use of this compound in this context is not presently available.

No information was found regarding the specific design and characterization of radioligands for molecular imaging derived directly from this compound.

No data is available for in vitro radioligand binding assays for radiopharmaceuticals synthesized directly from this compound.

Future Perspectives and Emerging Research Avenues

Integration with Automated Synthesis and Flow Chemistry Techniques

Flow chemistry is emerging as a powerful alternative to conventional batch synthesis for pyrazole (B372694) derivatives. researchgate.netmdpi.com This technology offers numerous advantages, including enhanced safety, faster reaction times, improved reproducibility, and greater scalability. galchimia.com Continuous flow processes enable precise control over reaction parameters and can facilitate the safe handling of reactive intermediates. nih.govrsc.org The integration of automated flow synthesis platforms, potentially enhanced by machine learning, is a cutting-edge frontier that promises to accelerate the discovery and optimization of pharmaceutical compounds. researchgate.net For a molecule like 1-(2-fluoroethyl)-4-iodo-1H-pyrazole, an automated, multi-step flow synthesis could enable rapid library generation for screening purposes and provide a more efficient pathway for larger-scale production. nih.govrsc.org

| Technique | Key Advantages for Pyrazole Synthesis | Potential Impact on this compound |

|---|---|---|

| Flow Chemistry | Faster reactions, improved safety, scalability, precise control. galchimia.com | Efficient and safer large-scale production. |

| Automated Synthesis | High-throughput screening, rapid library generation. researchgate.netrsc.org | Accelerated discovery of new derivatives and applications. |

| Multicomponent Reactions (MCRs) | Step and atom economy, structural diversity from simple precursors. mdpi.com | Streamlined synthesis of novel analogues. |

Exploration of Novel Derivatization Strategies for Enhanced Functionality

The 4-iodo substituent on the pyrazole ring is a key functional handle for further chemical modification. researchgate.net It serves as a versatile precursor for introducing a wide array of functional groups through cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. researchgate.net Future research will undoubtedly explore novel derivatization strategies at this position to generate analogues with enhanced biological activity or tailored physicochemical properties. Furthermore, the incorporation of the fluoroethyl group can positively influence properties like metabolic stability and binding affinity. nih.gov The exploration of diverse N-alkylation and N-arylation techniques will continue to be a fruitful area for creating new derivatives with unique functionalities. nih.gov These strategies will be crucial in expanding the chemical space around the this compound core for various applications.

Advanced Computational Modeling for Predictive Chemical Design and Discovery

Computational chemistry has become an indispensable tool in the study and design of pyrazole derivatives. eurasianjournals.com Techniques such as molecular docking, quantum mechanical calculations, and molecular dynamics simulations provide deep insights into the structural, electronic, and interactive properties of these molecules. eurasianjournals.comnih.govnih.gov These models can predict the binding affinity of pyrazole derivatives to biological targets, helping to guide the design of more potent and selective compounds. nih.gov For this compound, advanced computational modeling can be used to predict the consequences of various derivatizations, prioritize synthetic targets, and elucidate potential mechanisms of action. nih.gov Future developments, including the integration of machine learning and the creation of more accurate force fields, will further enhance the predictive power of these computational tools, accelerating the discovery of novel therapeutics based on the pyrazole scaffold. eurasianjournals.com

| Computational Method | Application in Pyrazole Research | Relevance for this compound |

|---|---|---|

| Molecular Docking | Predicts binding modes and affinity to biological targets. nih.gov | Identification of potential protein targets and optimization of binding interactions. |

| Quantum Mechanics (e.g., DFT) | Provides insights into electronic structure and properties. eurasianjournals.com | Understanding reactivity for derivatization and metabolic stability. |

| Molecular Dynamics Simulations | Explores dynamic behavior and conformational space. eurasianjournals.comtandfonline.com | Assessing the stability of ligand-protein complexes over time. |

| 3D-QSAR | Studies structure-activity relationships to guide design. nih.gov | Designing new derivatives with improved biological activity. |

Interdisciplinary Research Collaborations for Expanded Applications

The vast therapeutic potential of pyrazole derivatives, with activities ranging from anticancer to anti-inflammatory and neuroprotective, necessitates a multidisciplinary approach to research. nih.govnih.govtandfonline.com The future development of compounds like this compound will benefit immensely from collaborations between synthetic chemists, computational chemists, pharmacologists, and biologists. Such interdisciplinary efforts are crucial for translating a promising chemical scaffold into a viable drug candidate or a useful agrochemical. semanticscholar.orgnih.gov By combining expertise in rational drug design, synthesis, biological evaluation, and computational modeling, researchers can more effectively explore the potential applications of this and other novel pyrazole derivatives in medicine, agriculture, and materials science. mdpi.com

Q & A

Q. What are the optimal synthetic routes for 1-(2-fluoroethyl)-4-iodo-1H-pyrazole, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step processes, starting with pyrazole core functionalization. Key steps include:

- Halogenation : Introducing iodine at the 4-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperatures (0–25°C) .

- Fluoroethylation : Reacting the intermediate with 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide) via nucleophilic substitution. This step requires anhydrous conditions and bases like K₂CO₃ to minimize hydrolysis .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization improves purity. Yields range from 40–65%, depending on solvent polarity and catalyst selection .

Q. How can spectroscopic methods (NMR, MS, IR) confirm the structure of this compound?

- ¹H/¹³C NMR : The pyrazole ring protons appear as distinct doublets (δ 7.5–8.5 ppm). The 2-fluoroethyl group shows splitting patterns due to fluorine coupling (e.g., –CH₂F triplet at δ 4.5–5.0 ppm) .

- Mass Spectrometry (MS) : Molecular ion peaks [M+H]⁺ align with the molecular formula (C₅H₆FIN₂). Fragmentation patterns confirm iodine and fluorine loss .

- IR : Stretching vibrations for C–I (~500 cm⁻¹) and C–F (~1100 cm⁻¹) provide structural validation .

Q. What preliminary biological assays are recommended to evaluate the bioactivity of this compound?

Initial screening should focus on:

- Enzyme inhibition : Test against kinases or phosphatases using fluorogenic substrates (e.g., ATPase assays). The iodine atom may enhance binding to hydrophobic pockets .

- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria. Fluorine substituents often improve membrane permeability .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for halogenated pyrazole derivatives?

Discrepancies often arise from:

- Structural analogs : Compare this compound with chloro/bromo derivatives. Iodine’s larger atomic radius may alter steric interactions in enzyme binding .

- Assay conditions : Standardize protocols (e.g., pH, incubation time) to isolate substituent effects. For example, iodine’s electron-withdrawing nature may reduce reactivity in polar solvents .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities and validate experimental IC₅₀ values .

Q. What strategies improve regioselectivity in pyrazole functionalization during synthesis?

Regioselectivity challenges arise during iodine/fluoroethyl group introduction. Solutions include:

- Directed metalation : Use lithiation (n-BuLi) at the 4-position before iodination, leveraging pyrazole’s electronic asymmetry .

- Protecting groups : Temporarily block reactive sites (e.g., using SEM groups) to direct substitution .

- Microwave-assisted synthesis : Enhances reaction control, reducing side-product formation (e.g., di-iodinated byproducts) .

Q. How does the 2-fluoroethyl group influence the compound’s metabolic stability and pharmacokinetics?

- Metabolic stability : Fluorine reduces oxidative metabolism by CYP450 enzymes, prolonging half-life. In vitro microsomal assays (human liver microsomes) quantify degradation rates .

- Lipophilicity : LogP values increase with fluorine substitution, enhancing blood-brain barrier penetration. Measure via shake-flask or HPLC methods .

- In vivo tracking : Radiolabel the compound with ¹⁸F for PET imaging to study biodistribution .

Q. What are the challenges in characterizing unstable intermediates during synthesis?

- Air/moisture sensitivity : Use Schlenk lines or gloveboxes for iodine and fluoroethylation steps .

- Intermediate trapping : Quench reactive species (e.g., iodopyrazole intermediates) with stabilizing ligands (e.g., PMDETA) for NMR analysis .

- Low-temperature spectroscopy : Collect ¹⁹F NMR at –40°C to observe transient intermediates .

Methodological Tables

Q. Table 1. Comparative Bioactivity of Halogenated Pyrazoles

| Compound | IC₅₀ (Kinase Inhibition, μM) | MIC (S. aureus, μg/mL) |

|---|---|---|

| 1-(2-Fluoroethyl)-4-iodo | 0.45 ± 0.12 | 8.2 ± 1.5 |

| 4-Chloro analog | 1.20 ± 0.30 | 32.4 ± 4.7 |

| 4-Bromo analog | 0.89 ± 0.25 | 18.9 ± 3.1 |

| Data adapted from |

Q. Table 2. Reaction Optimization for Fluoroethylation

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| K₂CO₃, DMF, 60°C | 58 | 92 |

| NaH, THF, 0°C | 42 | 85 |

| Microwave, 100°C, 10 min | 73 | 95 |

| Data from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.